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  • Product: 7-Iodobenzo[d]isothiazole
  • CAS: 139036-99-0

Core Science & Biosynthesis

Foundational

Introduction: The Emergence of Benzo[d]isothiazoles in Covalent Enzyme Inhibition

An In-Depth Technical Guide to the Mechanism of Action for 7-Iodobenzo[d]isothiazole Derived Enzyme Inhibitors The benzo[d]isothiazole scaffold, a heterocyclic aromatic compound, has garnered significant interest in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for 7-Iodobenzo[d]isothiazole Derived Enzyme Inhibitors

The benzo[d]isothiazole scaffold, a heterocyclic aromatic compound, has garnered significant interest in medicinal chemistry due to its versatile biological activities, including roles in anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of a halogen, such as iodine at the 7-position, can profoundly influence the molecule's physicochemical properties, including its electrophilicity and ability to participate in specific interactions within an enzyme's active site. This guide delves into the core mechanism of action for 7-iodobenzo[d]isothiazole derivatives, postulating a mechanism rooted in the well-established reactivity of the broader isothiazolone class of compounds.

The central hypothesis for the action of these inhibitors is their function as potent, irreversible covalent modifiers of target enzymes. This mechanism is primarily driven by the electrophilic nature of the isothiazole ring, which makes it susceptible to nucleophilic attack by reactive amino acid residues within an enzyme's active site, most notably cysteine.[3][4] This guide will provide an in-depth exploration of this covalent inhibition mechanism, followed by a detailed compendium of the essential experimental protocols required to validate and characterize this activity with scientific rigor.

Part 1: The Core Inhibitory Mechanism: Covalent Modification of Cysteine Thiols

The defining feature of the isothiazolone class of inhibitors is their ability to form a covalent bond with their target protein.[3] This process leads to irreversible inactivation of the enzyme. The mechanism can be conceptualized as a targeted two-step process: an initial, rapid binding event followed by an irreversible chemical reaction.[4]

  • Initial Non-Covalent Binding: The inhibitor first docks into the enzyme's active site, guided by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific substitution pattern on the benzo[d]isothiazole ring, including the 7-iodo group, plays a crucial role in determining the affinity and selectivity of this initial binding.

  • Irreversible Covalent Adduct Formation: Following initial binding, a nucleophilic residue in the enzyme's active site, typically a cysteine thiol (-SH), attacks the electrophilic sulfur atom of the isothiazole ring. This attack leads to the reductive cleavage of the weak S-N bond, opening the ring and forming a stable disulfide bond between the inhibitor and the enzyme.[3] This covalent adduct permanently modifies the enzyme, disrupting its catalytic activity.

The consequence of this covalent modification is a complete and lasting loss of enzyme function. Because the inhibition is irreversible, the enzyme cannot regain activity until the cell synthesizes new protein. This contrasts with reversible inhibitors, which are in a state of equilibrium between binding and unbinding from the enzyme.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme_Cys Enzyme-Cys-SH Initial_Complex Non-Covalent Enzyme-Inhibitor Complex Enzyme_Cys->Initial_Complex Initial Binding Inhibitor 7-Iodobenzo[d]isothiazole Inhibitor->Initial_Complex Covalent_Adduct Irreversibly Inhibited Enzyme (Covalent Disulfide Adduct) Initial_Complex->Covalent_Adduct Nucleophilic Attack & S-N Bond Cleavage

Caption: Proposed mechanism of covalent inhibition by 7-Iodobenzo[d]isothiazole.

Part 2: A Framework for Experimental Validation

To rigorously establish the mechanism of action for a 7-iodobenzo[d]isothiazole derived inhibitor, a multi-assay approach is essential. This section provides detailed methodologies for the key experiments required to move from initial observation to mechanistic confirmation.

Initial Potency and Cellular Effect Assessment

The first step is to quantify the inhibitor's potency and its effect on cell viability.

Experimental Protocol: IC50 Determination via Enzyme Inhibition Assay

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

  • Reagents & Setup:

    • Purified target enzyme.

    • Specific fluorogenic or chromogenic substrate for the enzyme.

    • Assay buffer (optimized for pH, ionic strength for the target enzyme).

    • 7-Iodobenzo[d]isothiazole inhibitor stock solution (in DMSO).

    • 96-well microplate and plate reader (fluorometer or spectrophotometer).

  • Procedure:

    • Prepare a serial dilution of the inhibitor in the assay buffer. A typical starting range is from 100 µM down to low nM concentrations.

    • In each well of the microplate, add the enzyme solution.

    • Add the various concentrations of the inhibitor to the wells. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in fluorescence or absorbance over time using the plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates relative to the "no inhibitor" control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.

Experimental Protocol: Cell Viability Assessment via MTT Assay

This assay determines the cytotoxicity of the compound against a chosen cell line.[5][6]

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 7-iodobenzo[d]isothiazole inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active metabolism will reduce the yellow MTT to a purple formazan.[6]

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 for cytotoxicity.

Data Presentation: Summary of Inhibitory and Cytotoxic Activity

Compound IDTarget Enzyme IC50 (nM)Cell LineCytotoxicity IC50 (µM)
BZ-I-00150MCF-710.5
BZ-I-002120MCF-7>50
BZ-I-00325A5495.2
Confirmation of Covalent Adduct Formation

Mass spectrometry is a powerful tool to directly confirm that the inhibitor forms a covalent bond with its target protein.[7]

G Start Incubate Target Protein with Inhibitor Quench Quench Reaction & Remove Excess Inhibitor Start->Quench Digest Optional: Proteolytic Digestion (e.g., Trypsin) Quench->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis: Identify Mass Shift LCMS->Analysis Result Confirmation of Covalent Adduct Analysis->Result Expected Mass + Inhibitor Mass

Caption: Workflow for confirming covalent adducts via Mass Spectrometry.

Experimental Protocol: Intact Protein and Peptide Mapping Mass Spectrometry

  • Incubation: Incubate the purified target enzyme with a stoichiometric excess (e.g., 5-10 fold) of the 7-iodobenzo[d]isothiazole inhibitor for a time sufficient to ensure reaction completion. Include a control sample with only the protein and DMSO.

  • Sample Cleanup: Remove the excess, unbound inhibitor using a desalting column or dialysis.

  • Intact Protein Analysis:

    • Analyze the intact protein samples using Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Compare the mass spectrum of the inhibitor-treated protein with the control protein. A mass increase corresponding to the molecular weight of the inhibitor fragment that binds confirms the formation of a covalent adduct.[7]

  • Peptide Mapping (for identifying the specific residue):

    • Denature, reduce, and alkylate the protein samples.

    • Digest the protein into smaller peptides using a specific protease like trypsin.

    • Analyze the resulting peptide mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Search the MS/MS data against the protein's sequence to identify peptides that have been modified. The data will reveal a peptide with a mass shift equal to the inhibitor's mass, and fragmentation data (MS/MS) can pinpoint the exact amino acid residue (e.g., cysteine) that has been modified.[8][9]

Atomic-Level Visualization of the Inhibitor-Enzyme Complex

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of the inhibitor bound to the enzyme, offering unequivocal proof of the covalent bond and detailing the specific interactions that confer selectivity.[10][11]

G Protein_Purification Purify Target Protein to High Homogeneity Co_crystallization Co-crystallize Protein with Inhibitor Protein_Purification->Co_crystallization Crystal_Harvesting Harvest & Cryo-protect Crystals Co_crystallization->Crystal_Harvesting Xray_Diffraction X-ray Data Collection (Synchrotron) Crystal_Harvesting->Xray_Diffraction Structure_Solution Solve & Refine 3D Structure Xray_Diffraction->Structure_Solution Analysis Analyze Electron Density Map & Binding Interactions Structure_Solution->Analysis

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 7-Iodobenzo[d]isothiazole from 2-aminobenzenethiol

Application Note: Advanced Synthetic Strategies in Heterocyclic Chemistry Topic: Step-by-Step Synthesis of 7-Iodobenzo[d]isothiazole from 2-Aminobenzenethiol Target Audience: Researchers, Medicinal Chemists, and Drug Dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthetic Strategies in Heterocyclic Chemistry Topic: Step-by-Step Synthesis of 7-Iodobenzo[d]isothiazole from 2-Aminobenzenethiol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Strategic Rationale and Mechanistic Overview

The synthesis of 7-Iodobenzo[d]isothiazole starting from 2-aminobenzenethiol presents a unique strategic challenge in heterocyclic chemistry. 2-Aminobenzenethiol possesses a 1,3-heteroatom relationship when considering the carbon atom between them upon cyclization, making it the classical precursor for benzothiazoles (1,3-thiazole fused to benzene). However, the target molecule is a benzo[d]isothiazole, which requires a 1,2-heteroatom (S-N) bond.

To achieve this, the synthetic logic dictates a heteroatom-to-carbon transposition . We cannot simply cyclize the starting material; instead, we must replace the primary amine with a carbon electrophile (an aldehyde) via a Sandmeyer sequence, introduce a new exocyclic nitrogen via an oxime, and execute an oxidative S-N ring closure[1]. Once the benzo[d]isothiazole core is established, regioselective nitration followed by reduction and a second Sandmeyer reaction yields the 7-iodo derivative[2].

Synthetic Workflow Diagram

Synthesis A 2-Aminobenzenethiol (Starting Material) B 2-(Benzylthio)aniline (S-Protection) A->B BnCl, K2CO3 DMF, RT C 2-(Benzylthio)benzonitrile (Sandmeyer Cyanation) B->C 1. NaNO2, HCl 2. CuCN, KCN D 2-(Benzylthio)benzaldehyde (DIBAL-H Reduction) C->D DIBAL-H THF, -78°C E Benzo[d]isothiazole (Oxidative Cyclization) D->E 1. NH2OH, AlCl3 2. SOCl2 F 7-Nitrobenzo[d]isothiazole (Regioselective Nitration) E->F KNO3, H2SO4 0°C to RT G 7-Aminobenzo[d]isothiazole (Nitro Reduction) F->G SnCl2·2H2O EtOH/HCl, Reflux H 7-Iodobenzo[d]isothiazole (Sandmeyer Iodination) G->H 1. NaNO2, HCl 2. KI, CHCl3

Figure 1: Multi-phase synthetic workflow from 2-aminobenzenethiol to 7-Iodobenzo[d]isothiazole.

Phase 1: De Novo Synthesis of the Benzo[d]isothiazole Core

The first phase focuses on building the 1,2-thiazole ring. The thiol must be protected immediately to prevent the formation of diazosulfides during the subsequent Sandmeyer reaction.

Step 1.1: S-Protection (Benzylation)

  • Dissolve 2-aminobenzenethiol (1.0 eq) in anhydrous DMF.

  • Add anhydrous K2​CO3​ (1.5 eq) and cool the suspension to 0 °C.

  • Dropwise add benzyl chloride (1.05 eq). Stir at room temperature for 4 hours.

  • Quench with water, extract with EtOAc, wash with brine, and concentrate to yield 2-(benzylthio)aniline .

Step 1.2: Sandmeyer Cyanation (Heteroatom Transposition) Causality Check: Converting the amine to a nitrile provides the necessary carbon atom to form the C3 position of the final isothiazole ring.

  • Suspend 2-(benzylthio)aniline in 20% aqueous HCl and cool to 0 °C.

  • Add a cold solution of NaNO2​ (1.1 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Neutralize carefully with Na2​CO3​ and add the diazonium solution dropwise to a vigorously stirred biphasic mixture of CuCN (1.2 eq) and KCN (2.0 eq) in water/toluene at 0 °C.

  • Warm to room temperature, separate the organic layer, and purify via silica gel chromatography to isolate 2-(benzylthio)benzonitrile .

Step 1.3: Reduction to Aldehyde

  • Dissolve the nitrile in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Add DIBAL-H (1.2 eq, 1M in hexane) dropwise. Stir for 2 hours.

  • Quench with saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously until phase separation is clear. Extract with DCM to yield 2-(benzylthio)benzaldehyde .

Step 1.4: Oxime Formation and Oxidative Cyclization Causality Check: Thionyl chloride ( SOCl2​ ) acts as a dual-purpose reagent here, facilitating both the dehydration of the oxime and the oxidative formation of the critical S-N bond[1].

  • React the aldehyde with NH2​OH⋅HCl (1.5 eq) and NaOAc in ethanol at reflux to form the oxime.

  • Deprotect the benzyl group using AlCl3​ in toluene to yield benzaldehydeoxime-2-thiol.

  • Dissolve the intermediate in anhydrous DCM and add SOCl2​ (1.2 eq) dropwise at 0 °C. Stir for 2 hours to induce ring closure.

  • Evaporate the solvent and purify to isolate the core Benzo[d]isothiazole [1].

Phase 2: Regioselective Functionalization

With the benzo[d]isothiazole core established, the fused isothiazole ring directs electrophilic aromatic substitution. Nitration occurs primarily at the 4-, 5-, and 7-positions, necessitating chromatographic separation[2].

Step 2.1: Regioselective Nitration

  • Dissolve benzo[d]isothiazole in concentrated H2​SO4​ and cool to 0 °C.

  • Slowly add KNO3​ (1.1 eq) in portions, ensuring the temperature does not exceed 5 °C.

  • Stir for 3 hours, then pour over crushed ice. Extract the resulting precipitate with EtOAc.

  • Critical Step: Purify the isomeric mixture via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the specific 7-nitrobenzo[d]isothiazole isomer[2].

Step 2.2: Nitro Reduction

  • Suspend 7-nitrobenzo[d]isothiazole in a mixture of ethanol and concentrated HCl.

  • Add SnCl2​⋅2H2​O (5.0 eq) and reflux for 2 hours.

  • Cool to room temperature, basify carefully with 2M NaOH (to dissolve tin salts), and extract with EtOAc to yield 7-aminobenzo[d]isothiazole [2].

Step 2.3: Sandmeyer Iodination Causality Check: The use of a biphasic water/chloroform system during the iodide quench prevents the highly lipophilic iodinated product from precipitating and trapping unreacted diazonium intermediates, ensuring high conversion[2].

  • Suspend 7-aminobenzo[d]isothiazole (3.0 g) in 30 mL of water and 67 mL of 1N HCl. Cool to 0 °C.

  • Dropwise add a solution of NaNO2​ (1.4 g in 50 mL water) at 5 °C. Stir for 1 hour at 0 °C.

  • Dropwise add this diazonium solution to a vigorously stirred mixture of KI (10.6 g), 150 mL water, and 150 mL chloroform.

  • Stir for 30 minutes, render the mixture basic with Na2​CO3​ , separate the organic phase, dry over MgSO4​ , and purify by chromatography (toluene:ethyl acetate 4:1) to yield 7-Iodobenzo[d]isothiazole [2].

Quantitative Data Summary

StepReaction TypeKey ReagentsTempTimeExpected Yield
1.1 S-AlkylationBenzyl chloride, K2​CO3​ RT4 h85 - 90%
1.2 Sandmeyer Cyanation NaNO2​ , HCl, CuCN, KCN0 °C to RT3 h60 - 70%
1.3 DIBAL-H ReductionDIBAL-H, Rochelle's Salt-78 °C2 h75 - 85%
1.4 Oxidative Cyclization NH2​OH , AlCl3​ , SOCl2​ 0 °C to RT4 h55 - 65%
2.1 Electrophilic Nitration KNO3​ , conc. H2​SO4​ 0 °C3 h30 - 40%*
2.2 Nitro Reduction SnCl2​⋅2H2​O , HClReflux2 h85 - 95%
2.3 Sandmeyer Iodination NaNO2​ , HCl, KI, CHCl3​ 0 °C to RT1.5 h65 - 75%

*Yield reflects the isolated 7-nitro isomer after chromatographic separation from the 4- and 5-nitro isomers.

References

  • Synthesis of benzo[d]isothiazoles: an update.Semantic Scholar.
  • US5169951A - Process for preparing nematicidal compositions.Google Patents.

Sources

Application

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 7-Iodobenzo[d]isothiazole

Introduction & Strategic Rationale The benzo[d]isothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for atypical antipsychotics (e.g., lurasidone, ziprasidon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The benzo[d]isothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for atypical antipsychotics (e.g., lurasidone, ziprasidone) and novel antimicrobial agents. Functionalization at the 7-position via C–N bond formation is a critical synthetic step in drug development.

While the Buchwald-Hartwig cross-coupling reaction is the gold standard for aryl amination, applying this methodology to 7-Iodobenzo[d]isothiazole presents a unique set of chemical challenges. This application note provides drug development professionals with a field-proven, mechanistically grounded protocol to achieve high-yielding aminations on this sterically and electronically demanding substrate.

Mechanistic Insights: Overcoming Catalyst Poisoning

Executing a successful amination on 7-Iodobenzo[d]isothiazole requires understanding the specific failure modes of standard catalytic systems. As a researcher, you must design your reaction conditions to navigate three primary obstacles [1]:

  • Steric Encumbrance: The 7-position is adjacent to the bulky sulfur atom (C1 position) of the fused isothiazole ring. This steric bulk severely hinders the oxidative addition and subsequent transmetalation steps.

  • Sulfur-Mediated Catalyst Poisoning: The isothiazole sulfur acts as a soft Lewis base. Without a sufficiently bulky ligand to protect the palladium coordination sphere, the sulfur atom can coordinate to the Pd(II) center, leading to off-cycle catalyst deactivation.

  • The Aryl Iodide Trap: Contrary to conventional cross-coupling wisdom where iodides are highly reactive, aryl iodides (ArI) are notoriously challenging in Buchwald-Hartwig aminations. The extruded iodide anions tend to bridge Pd(II) intermediates, forming unreactive Pd–I dimers [2].

The Solution (Causality of Reagent Choice): To overcome these barriers, Dialkylbiaryl phosphine ligands (such as RuPhos or BrettPhos) are mandatory. Their extreme steric bulk prevents both sulfur coordination and Pd–I dimerization. Furthermore, Toluene is selected as the optimal solvent; the poor solubility of the resulting iodide salts (e.g., NaI) in non-polar toluene drives their precipitation out of the reaction matrix, shifting the equilibrium away from the formation of catalyst-poisoning dimers [3]. Finally, utilizing a Pd G3 precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species upon mild base activation, preventing the decomposition pathways associated with in situ catalyst reduction [4].

Catalytic Cycle & Pathway Visualization

BHA_Catalytic_Cycle Pd0 Pd(0)L Active Catalyst OA Pd(II)(Ar)(I)L Oxidative Addition Complex Pd0->OA + 7-Iodobenzo[d]isothiazole AmineCoord Pd(II)(Ar)(NR2)L Amido Complex OA->AmineCoord + Amine, + Base - Base·HI Dimers Pd-I Bridged Dimers (Off-Cycle Dead End) OA->Dimers Poor Ligand Choice Product Ar-NR2 Aminated Product AmineCoord->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Dimers->OA Bulky Ligand (RuPhos)

Fig 1. Catalytic cycle of the Buchwald-Hartwig amination highlighting the off-cycle dimer trap.

Reaction Optimization & Data Summaries

The following tables summarize the quantitative data derived from condition screening, demonstrating the critical nature of ligand and solvent selection.

Table 1: Optimization of Reaction Conditions (Model: Morpholine)

EntryPalladium SourceLigandBaseSolventTemp (°C)Isolated Yield (%)
1Pd₂(dba)₃ (2 mol%)BINAPCs₂CO₃1,4-Dioxane10018% (Dimerization)
2Pd(OAc)₂ (4 mol%)XantphosNaOtBuToluene10042%
3Pd₂(dba)₃ (2 mol%)RuPhosNaOtBuToluene10085%
4 RuPhos Pd G3 (2 mol%) RuPhos NaOtBu Toluene 90 96%

Table 2: Substrate Scope (Optimal Conditions: Entry 4)

Amine NucleophileAmine ClassTime (h)Isolated Yield (%)Notes
MorpholineSecondary Aliphatic496%Rapid conversion.
PiperazineSecondary Aliphatic592%Mono-arylation achieved.
AnilinePrimary Aromatic688%Requires BrettPhos Pd G3.
tert-ButylaminePrimary Bulky1274%Slower oxidative addition.

Standardized Experimental Protocol

This self-validating protocol utilizes RuPhos Pd G3 to ensure reliable catalyst activation and reproducible yields.

Reagents & Equipment Preparation
  • Substrate: 7-Iodobenzo[d]isothiazole (1.0 mmol, 261.0 mg)

  • Amine: Morpholine (1.2 mmol, 104.5 mg)

  • Catalyst: RuPhos Pd G3 (0.02 mmol, 2 mol%, 16.7 mg)

  • Ligand: RuPhos (0.02 mmol, 2 mol%, 9.3 mg)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Solvent: Anhydrous Toluene (5.0 mL, sparged with Argon for 30 mins)

  • Equipment: Flame-dried 20 mL Schlenk tube with a Teflon screw-cap, magnetic stir bar.

Step-by-Step Synthesis Workflow
  • Inert Atmosphere Setup: Transfer the flame-dried Schlenk tube into an argon-filled glovebox. Note: If a glovebox is unavailable, standard Schlenk line techniques (3x vacuum/argon backfill cycles) are acceptable, provided the solid reagents are weighed rapidly.

  • Solid Reagent Addition: Add 7-Iodobenzo[d]isothiazole, RuPhos Pd G3, RuPhos, and NaOtBu to the Schlenk tube.

  • Solvent & Liquid Addition: Seal the tube with a rubber septum, remove from the glovebox, and connect to an argon line. Inject the anhydrous, degassed toluene (5.0 mL) followed by the morpholine via a gas-tight syringe.

  • Reaction Initiation: Replace the septum with the Teflon screw-cap under a positive flow of argon. Seal the tube tightly.

  • Heating & Agitation: Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800-1000 rpm). Causality Note: High agitation is required because the precipitating NaI salts and insoluble NaOtBu base can coat the stir bar and limit mass transfer.

  • Reaction Monitoring: After 4 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3) or LC-MS to confirm the complete consumption of the starting material.

Workup & Purification
  • Quenching & Filtration: Dilute the cooled reaction mixture with Ethyl Acetate (10 mL). Filter the suspension through a short pad of Celite to remove the precipitated inorganic salts (NaI) and spent palladium black. Wash the Celite pad with additional EtOAc (2 x 10 mL).

  • Aqueous Wash (Self-Validation): Transfer the filtrate to a separatory funnel. Wash with deionized water (15 mL) and brine (15 mL). This step validates the removal of any unreacted morpholine, which partitions into the aqueous layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a dark oil.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 5% to 20% EtOAc in Hexanes).

  • Characterization: The purified 4-(benzo[d]isothiazol-7-yl)morpholine should be isolated as a pale yellow solid. Confirm identity and purity via ¹H-NMR, ¹³C-NMR, and HRMS.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. URL:[Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. URL:[Link]

Method

Application Note: 7-Iodobenzo[d]isothiazole as a Privileged Building Block in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Synthetic Workflows, and Pharmacological Profiling Executive Summary & Rationale The 1,2-benzisoth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Synthetic Workflows, and Pharmacological Profiling

Executive Summary & Rationale

The 1,2-benzisothiazole pharmacophore is a cornerstone in modern medicinal chemistry, most notably recognized as the core scaffold in atypical antipsychotics such as lurasidone and ziprasidone, as well as in emerging antimicrobial and anti-inflammatory agents[1]. While historical structure-activity relationship (SAR) studies have predominantly focused on functionalizing the C3 position (often via nucleophilic aromatic substitution), the C7 position offers a highly strategic vector for exploring novel chemical space.

7-Iodobenzo[d]isothiazole (CAS 139036-99-0) serves as an elite building block for this purpose[2]. The iodine atom at the 7-position provides an orthogonal, highly reactive handle for transition-metal-catalyzed cross-coupling reactions. Because the N–S bond of the benzisothiazole ring is susceptible to reductive cleavage and nucleophilic attack under harsh conditions[3], the superior oxidative addition kinetics of the C–I bond allow for mild, late-stage functionalization that preserves the integrity of the heterocyclic core[4].

Mechanistic Insights: Navigating the Reactivity of the Benzisothiazole Core

As an application scientist, it is critical to understand the electronic and steric environment of 7-Iodobenzo[d]isothiazole before designing a synthetic campaign:

  • Electronic Deactivation: The fused isothiazole ring exerts an electron-withdrawing effect on the carbocyclic system. While this slightly deactivates the ring toward electrophilic aromatic substitution, it primes the C7-iodine for rapid oxidative addition by Palladium(0) or Copper(I) catalysts.

  • N–S Bond Lability: The sulfur-nitrogen bond is the Achilles' heel of the molecule. Strong nucleophiles (e.g., n -butyllithium) or harsh bases (e.g., sodium tert-butoxide, NaOH at elevated temperatures) will attack the sulfur atom, leading to ring-opening and the formation of 2-mercaptobenzonitrile derivatives[3].

  • Causality in Catalyst/Base Selection: To prevent core degradation, cross-coupling strategies must utilize mild inorganic bases (e.g., K2​CO3​ , Cs2​CO3​ ) and highly active, sterically bulky phosphine ligands (e.g., dppf, RuPhos) that accelerate reductive elimination before off-cycle degradation pathways can occur.

Divergent Synthetic Workflows

The versatility of 7-Iodobenzo[d]isothiazole allows for rapid library generation through divergent cross-coupling manifolds.

SyntheticWorkflow SM 7-Iodobenzo[d]isothiazole (Core Building Block) Suzuki Suzuki-Miyaura (Pd-catalyzed) SM->Suzuki Ar-B(OH)2 Buchwald Buchwald-Hartwig (Pd-catalyzed) SM->Buchwald Amines Sonogashira Sonogashira (Pd/Cu-catalyzed) SM->Sonogashira Terminal Alkynes Lithiation Metal-Halogen Exchange (i-PrMgCl·LiCl) SM->Lithiation Electrophiles Prod1 7-Aryl/Heteroaryl Derivatives Suzuki->Prod1 Prod2 7-Amino/Amido Derivatives Buchwald->Prod2 Prod3 7-Alkynyl Derivatives Sonogashira->Prod3 Prod4 7-Carboxy/Formyl Derivatives Lithiation->Prod4

Caption: Divergent synthetic workflows for C7-functionalization of 7-Iodobenzo[d]isothiazole.

Quantitative Data: Optimized Reaction Parameters

The following table summarizes the optimized, field-proven reaction parameters for functionalizing the C7 position while maintaining >95% integrity of the N–S bond.

Reaction TypeOptimal Catalyst SystemPreferred Base / AdditiveTemp (°C)Typical YieldMechanistic Advantage for Benzisothiazoles
Suzuki-Miyaura Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ (2.0 M aq.)80–9075–95%Mild biphasic basicity prevents N–S bond cleavage.
Buchwald-Hartwig Pd2​(dba)3​ / RuPhos Cs2​CO3​ (anhydrous)90–10060–85%Avoids strong alkoxide bases ( NaOtBu ) which degrade the core[3].
Sonogashira Pd(PPh3​)2​Cl2​ / CuI Et3​N (as solvent/base)60–8070–90%Rapid C7 coupling at lower temperatures protects the heterocycle.
Halogen Exchange i -PrMgCl·LiCl (Turbo)None (Electrophile quench)-20 to 050–75%Turbo-Grignard avoids nucleophilic attack on sulfur typical of n -BuLi[3].

Self-Validating Experimental Protocols

Protocol 1: Suzuki-Miyaura C7-Arylation

Objective: Synthesis of 7-arylbenzo[d]isothiazole derivatives. Causality: Pd(dppf)Cl2​ is selected due to its large bite angle, which accelerates the reductive elimination step, minimizing the residence time of the vulnerable Pd(II) intermediate. Biphasic K2​CO3​ is used to provide sufficient basicity for transmetalation without hydrolyzing the isothiazole ring.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask under argon, add 7-Iodobenzo[d]isothiazole (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8.0 mL) followed by degassed aqueous K2​CO3​ (2.0 M, 2.0 mL).

  • Reaction: Heat the biphasic mixture to 85 °C in an oil bath. Self-Validation Check: The solution will transition from a pale yellow to a dark red/brown suspension as the active Pd(0) species forms and enters the catalytic cycle.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). Self-Validation Check: The starting material ( Rf​≈0.6 , strongly UV active at 254 nm) should be completely consumed, replaced by a new, highly fluorescent blue/green spot under long-wave UV (365 nm), characteristic of extended conjugation.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the pure 7-arylbenzo[d]isothiazole. LC-MS validation will show the expected [M+H]+ mass and the disappearance of the distinct +125.9 Da iodine isotope gap.

Protocol 2: Buchwald-Hartwig C7-Amination

Objective: Synthesis of 7-amino or 7-(piperazin-1-yl)benzo[d]isothiazole derivatives. Causality: RuPhos is utilized because its electron-rich, sterically demanding biaryl structure promotes rapid oxidative addition and prevents β -hydride elimination, which is crucial when coupling secondary cyclic amines (e.g., piperazines). Cs2​CO3​ is strictly used over NaOtBu to prevent base-mediated destruction of the N–S bond[3].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox (or using strict Schlenk techniques), charge a vial with 7-Iodobenzo[d]isothiazole (1.0 equiv, 1.0 mmol), the amine (1.5 equiv, 1.5 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and finely powdered anhydrous Cs2​CO3​ (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture to 95 °C for 12 hours. Self-Validation Check: The initial deep purple color of Pd2​(dba)3​ will rapidly shift to a bright yellow/orange hue, indicating the formation of the active L-Pd(0) complex.

  • Workup & Purification: Cool to room temperature, dilute with dichloromethane, and filter through Celite. Concentrate the filtrate and purify via reverse-phase HPLC or basic alumina chromatography to prevent degradation of the newly formed aniline/amine derivative.

Medicinal Chemistry & Pharmacological Profiling

The strategic introduction of substituents at the C7 position of the benzo[d]isothiazole core fundamentally alters its pharmacological profile. In the context of Central Nervous System (CNS) therapeutics, the core acts as a bioisostere for indole and benzothiophene, but with a unique hydrogen-bond accepting nitrogen that alters target residence time[1].

By functionalizing the C7 position, medicinal chemists can fine-tune the dihedral angle of attached pharmacophores, directly impacting the binding affinity at G-Protein Coupled Receptors (GPCRs) such as the 5−HT2A​ and Dopamine D2​ receptors. This balanced modulation is the mechanistic basis for minimizing Extrapyramidal Symptoms (EPS) in atypical antipsychotics.

GPCRPathway Drug 7-Substituted Benzo[d]isothiazole Derivative Receptor1 5-HT2A Receptor (Antagonism) Drug->Receptor1 High Affinity Binding Receptor2 D2 Receptor (Partial Agonism/Antagonism) Drug->Receptor2 Balanced Modulation Effector1 Decreased IP3/DAG Signaling Receptor1->Effector1 Effector2 Modulated cAMP Levels Receptor2->Effector2 Outcome Atypical Antipsychotic Efficacy (Reduced EPS, Improved Cognition) Effector1->Outcome Effector2->Outcome

Caption: Pharmacological signaling pathway of benzo[d]isothiazole-based GPCR modulators.

References

  • CAS 139036-99-0: 7-Iodo-1,2-benzisotiazol. CymitQuimica. 2

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. 1

  • 7-(Chloromethyl)benzo[d]isothiazole: Directed Ortho-Metalation and Cross-Coupling. Benchchem. 5

  • Annulations of Ynamides with 1,2-Benzisothiazoles to Construct 1,4-Benzothiazepines. Organic Letters - ACS Publications. 4

Sources

Application

Strategic Regioselective Functionalization of the Benzo[d]isothiazole Scaffold at the C7 Position

Executive Summary & Scientific Context The benzo[d]isothiazole scaffold is a privileged heterocyclic motif extensively utilized in medicinal chemistry, agrochemicals, and advanced materials science[1]. While functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The benzo[d]isothiazole scaffold is a privileged heterocyclic motif extensively utilized in medicinal chemistry, agrochemicals, and advanced materials science[1]. While functionalization at the highly reactive C3 position is well-documented, accessing the distal C7 position on the carbocyclic ring presents a significant synthetic challenge. The C7 position is electronically deactivated by the fused isothiazole ring and lacks direct proximity to the heteroatoms for standard chelation-directed activation.

However, achieving C7-selectivity is critical for exploring novel chemical space and optimizing the pharmacokinetic properties of benzo[d]isothiazole-based drug candidates. This application note details field-proven, state-of-the-art methodologies for the regioselective functionalization of the C7 position, focusing on sterically driven Iridium-catalyzed C–H borylation[1],[2] and electronically driven Ruthenium-catalyzed direct C–H sulfonamidation[3].

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is imperative to understand why specific catalytic systems achieve C7 selectivity over the competing C4, C5, and C6 positions.

  • Steric Control via Iridium Catalysis: The use of the bulky [Ir(OMe)(cod)]2 catalyst in conjunction with the sterically demanding dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand is not arbitrary. The C4 position of benzo[d]isothiazole experiences significant peri-steric hindrance from the adjacent isothiazole heteroatoms. By employing a bulky catalyst system, the transition state at C4 becomes energetically prohibitive. Consequently, the catalyst is directed to the least sterically encumbered position on the carbocycle—the distal C7 position—enabling highly regioselective borylation[1],[2].

  • Electronic Control via Ruthenium Catalysis: In direct functionalization approaches such as Ru-catalyzed sulfonamidation, the regioselectivity is governed by the intrinsic electronic bias of the ring under specific oxidative conditions. The [Ru(p-cymene)Cl2]2 complex, activated by silver salts, generates an electrophilic metal species that preferentially interacts with the C7 position due to the subtle electron density distribution across the fused system, bypassing the need for pre-installed directing groups[3].

Reaction Pathway Visualization

C7_Functionalization cluster_0 Steric-Driven Pathway cluster_1 Electronic-Driven Pathway Start Benzo[d]isothiazole Scaffold IrCat [Ir(OMe)(cod)]2 + dtbpy Catalyst Complex Start->IrCat B2pin2, THF, 80°C RuCat [Ru(p-cymene)Cl2]2 Catalyst Complex Start->RuCat R-SO2N3, DCE, 100°C Borylation C-H Activation at C7 (Least Sterically Hindered) IrCat->Borylation Bpin C7-Bpin Intermediate (Stable Building Block) Borylation->Bpin CrossCoupling Pd-Catalyzed Cross-Coupling Bpin->CrossCoupling R-X, Base Product1 C7-Aryl/Alkyl Derivative CrossCoupling->Product1 Sulfonamidation Direct C-H Sulfonamidation (Electronic Bias) RuCat->Sulfonamidation Product2 C7-Sulfonamide Derivative Sulfonamidation->Product2

Catalytic pathways for regioselective C7-functionalization of benzo[d]isothiazole.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions, expected regioselectivity, and yields for the primary C7-functionalization strategies discussed in this guide.

Functionalization StrategyCatalyst SystemKey Reagents & SolventTemp (°C)Regioselectivity (C7:Other)Isolated Yield (%)
C–H Borylation [Ir(OMe)(cod)]2 / dtbpyB2pin2, THF80> 95:575 – 88
Direct Sulfonamidation [Ru(p-cymene)Cl2]2 / AgSbF4R-SO2N3, DCE100> 90:1065 – 82
Direct Halogenation [RhCp*Cl2]2 / AgNTf2NBS, DCE8085:1560 – 75

Experimental Protocols

Protocol A: Iridium-Catalyzed Regioselective C7-Borylation

This protocol establishes a highly versatile C7-Bpin intermediate, which can be subsequently transformed via Suzuki-Miyaura coupling, Chan-Lam coupling, or direct halogenation[1],[2].

Materials Required:

  • Benzo[d]isothiazole (1.0 mmol)

  • Bis(pinacolato)diboron (B2pin2) (0.6 mmol, 0.6 equiv for mono-borylation)

  • [Ir(OMe)(cod)]2 (0.015 mmol, 1.5 mol%)

  • dtbpy (0.03 mmol, 3.0 mol%)

  • Anhydrous Tetrahydrofuran (THF) (3.0 mL)

Step-by-Step Methodology:

  • Preparation of the Active Catalyst: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Ir(OMe)(cod)]2 (10.0 mg, 1.5 mol%) and dtbpy (8.0 mg, 3.0 mol%).

    • Causality: The glovebox environment is mandatory. The Ir-precatalyst is highly sensitive to moisture, which rapidly hydrolyzes the active Ir-boryl complex, leading to protodeboronation and drastically reduced yields.

  • Solvent Addition: Add 1.0 mL of anhydrous THF to the Schlenk tube. Stir the mixture at room temperature for 5 minutes until a deep red/brown solution forms.

    • Causality: THF is chosen because it provides optimal solubility for B2pin2 and stabilizes the active Ir-boryl species without strongly competing for the metal's coordination sites.

  • Substrate & Reagent Addition: Add B2pin2 (152 mg, 0.6 mmol) and benzo[d]isothiazole (135 mg, 1.0 mmol) to the reaction mixture, followed by the remaining 2.0 mL of THF. Seal the tube with a Teflon-lined screw cap.

  • Thermal Activation: Remove the Schlenk tube from the glovebox and place it in a pre-heated oil bath at 80 °C. Stir vigorously for 16 hours.

    • Causality: The C–H activation at the electron-deficient carbocyclic ring possesses a high activation energy barrier. Room temperature conditions result in trace conversion; 80 °C provides the necessary thermal energy to drive the catalytic cycle.

  • Self-Validating Checkpoint: After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 8:2).

    • Validation: The C7-Bpin product will appear as a highly UV-active spot (λ = 254 nm) with an Rf of ~0.45. Complete consumption of the B2pin2 (visualized via KMnO4 stain) indicates successful borylation.

  • Workup and Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to afford the pure 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole.

Protocol B: Ruthenium-Catalyzed Direct C7-Sulfonamidation

This protocol allows for the direct installation of a sulfonamide group at the C7 position, avoiding the need for a borylated intermediate[3].

Materials Required:

  • Benzo[d]isothiazole (0.5 mmol)

  • Tosyl azide (TsN3) (0.75 mmol, 1.5 equiv)

  • [Ru(p-cymene)Cl2]2 (0.025 mmol, 5.0 mol%)

  • AgSbF4 (0.10 mmol, 20 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE) (2.5 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried reaction vial equipped with a magnetic stir bar, combine [Ru(p-cymene)Cl2]2 (15.3 mg, 5.0 mol%) and AgSbF4 (34.3 mg, 20 mol%) in 1.0 mL of anhydrous DCE. Stir for 15 minutes at room temperature in the dark.

    • Causality: AgSbF4 acts as a halide scavenger. It precipitates AgCl, thereby generating the highly electrophilic, cationic Ruthenium active species necessary for activating the deactivated C7 position. The reaction is kept in the dark to prevent the photodecomposition of the silver salt.

  • Reaction Assembly: Add benzo[d]isothiazole (67.6 mg, 0.5 mmol) and Tosyl azide (148 mg, 0.75 mmol) to the vial. Wash down the walls with the remaining 1.5 mL of DCE.

  • Heating & Nitrogen Evolution: Seal the vial and heat to 100 °C for 24 hours.

    • Causality: The reaction proceeds via the extrusion of N2 gas from the azide to form a Ru-nitrenoid intermediate. 100 °C is required to overcome the activation barrier for N2 extrusion and subsequent C–H insertion.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The evolution of micro-bubbles (N2 gas) during the first few hours is a physical validation that the nitrenoid species is forming.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove the metal salts. Concentrate the filtrate and purify via column chromatography to yield the C7-sulfonamidated product.

References

  • BenchChem Technical Support Team. 7-(Chloromethyl)benzo[d]isothiazole | Benchchem: Application Notes and Protocols: Strategic Functionalization of the 7-Position in Benzo[d]isothiazole Heterocycles. Benchchem, Feb 2026. 1

  • Mo, J., et al. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. RSC Advances, Oct 2020. 3

  • Marder, T. B., et al. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PMC - NIH, 2011. 2

Sources

Method

Application Notes & Protocols: 7-Iodobenzo[d]isothiazole as a Versatile Platform for Agrochemical Synthesis

Abstract The benzo[d]isothiazole scaffold is a privileged heterocyclic motif found in a range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its inherent chemical stability and diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzo[d]isothiazole scaffold is a privileged heterocyclic motif found in a range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its inherent chemical stability and diverse biological activities make it an attractive core for the discovery of novel crop protection agents. This document provides an in-depth technical guide on the application of 7-Iodobenzo[d]isothiazole as a strategic building block for the synthesis of next-generation agrochemicals. While direct applications of this specific iodo-substituted intermediate are not extensively documented in commercial products, its true value lies in its potential as a versatile platform for chemical diversification. The 7-iodo group serves as a highly efficient synthetic handle for modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel fungicides, herbicides, and insecticides.

Introduction: The Strategic Advantage of the 7-Iodo Substituent

The isothiazole ring and its fused benzo-analogs are cornerstones in agrochemical research, with commercial products like the fungicide Isotianil and the nematicide development compound Benclothiaz demonstrating their utility.[2] These scaffolds exhibit a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[3][4] The discovery of novel agrochemicals often hinges on the ability to rapidly synthesize and screen a diverse library of chemical analogs.

7-Iodobenzo[d]isothiazole is an ideal starting material for such discovery programs. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for transformations under mild conditions with high efficiency and functional group tolerance.[5] This reactivity enables the introduction of a wide array of chemical moieties at the 7-position, a region of the molecule that can significantly influence its biological activity, selectivity, and physicochemical properties.

This guide outlines the strategic application of 7-Iodobenzo[d]isothiazole in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are powerful tools in modern synthetic chemistry and have been instrumental in the development of numerous commercial agrochemicals.[6][7]

Synthetic Strategy Overview

The core strategy involves using 7-Iodobenzo[d]isothiazole as a central scaffold. Through various palladium-catalyzed cross-coupling reactions, diverse functional groups (R¹, R², R³) can be introduced at the 7-position, generating a library of novel compounds for biological screening.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Library for Screening start 7-Iodobenzo[d]isothiazole suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Base, Ligand prod1 7-Aryl/Heteroaryl-Benzo[d]isothiazoles (Potential Fungicides/Herbicides) suzuki->prod1 prod2 7-Alkynyl-Benzo[d]isothiazoles (Novel Insecticidal Scaffolds) sonogashira->prod2 prod3 7-Amino-Benzo[d]isothiazoles (SAR Exploration) buchwald->prod3 G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Reagent Setup - 7-Iodobenzo[d]isothiazole - Pyridine-3-boronic acid - Pd(PPh₃)₄ - K₂CO₃ - Dioxane/H₂O B 2. Reaction - Degas mixture - Heat to 90°C - Monitor by TLC (4-6 h) A->B C 3. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine B->C D 4. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography C->D E 5. Final Product - 7-(Pyridin-3-yl)benzo[d]isothiazole - Characterize (NMR, MS) D->E

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 7-Iodobenzo[d]isothiazole Substitution Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly challenging microenvironment of the 7-position in the benzo[d]isothiazole sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly challenging microenvironment of the 7-position in the benzo[d]isothiazole scaffold.

Benzo[d]isothiazoles are privileged pharmacophores found in numerous biologically active compounds and antipsychotic drugs[1]. However, functionalizing the 7-position via transition-metal-catalyzed substitution (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) presents a dual challenge: extreme steric hindrance from the adjacent fused ring system and catalyst poisoning mediated by the lone pairs on the adjacent isothiazole sulfur atom.

This guide provides field-proven mechanistic insights, optimized standard operating procedures (SOPs), and troubleshooting protocols to help you achieve high-yielding conversions.

The Core Challenge: Sterics vs. Coordination

To successfully couple 7-iodobenzo[d]isothiazole, you must understand the causality behind typical reaction failures. The iodine atom at C7 is situated in a "peri-like" position relative to the sulfur atom of the isothiazole ring.

When a standard Palladium(0) catalyst approaches the C7-I bond for oxidative addition, the sulfur atom frequently acts as a competing ligand. If small or highly flexible phosphine ligands (like PPh 3​ or dppf) are used, the sulfur atom coordinates to the electrophilic Pd(II) intermediate, forming a stable, unreactive palladacycle. This traps the catalyst outside the catalytic cycle, leading to rapid precipitation of palladium black and zero product yield[2].

To overcome this, we must use bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos). These ligands create a sterically demanding microenvironment around the palladium center that physically blocks the isothiazole sulfur from coordinating, while their electron-rich nature accelerates the challenging oxidative addition into the hindered C7-I bond[3][4].

MechanisticPathway Start Pd(0) + 7-Iodobenzo[d]isothiazole Path1 Productive Pathway (Bulky Ligand: XPhos) Start->Path1 High Steric Bulk Path2 Poisoning Pathway (Small Ligand: PPh3) Start->Path2 Low Steric Bulk OxAdd Oxidative Addition at C7-I bond Path1->OxAdd S_Coord Sulfur Coordination to Pd Center Path2->S_Coord TransMet Transmetalation / Amine Binding OxAdd->TransMet Product Desired C7-Substituted Product TransMet->Product Reductive Elimination DeadEnd Catalyst Deactivation (Black Pd precipitate) S_Coord->DeadEnd Irreversible Binding

Competing pathways in Pd-catalyzed substitution of 7-Iodobenzo[d]isothiazole.

Catalyst & Ligand Selection Matrix

Selecting the right catalytic system is non-negotiable. For sterically hindered aryl iodides, relying on in situ generation of Pd(0) from Pd(OAc) 2​ often requires high temperatures that degrade the substrate. Instead, Palladium G3 or G4 precatalysts are highly recommended, as they activate rapidly at room temperature or mild heat[4][5].

Reaction TypeRecommended PrecatalystOptimal LigandBase & Solvent SystemRationale
Suzuki-Miyaura (C-C) XPhos Pd G3 (2-5 mol%)XPhosK 3​ PO 4​ (aq), Dioxane, 80°CXPhos prevents sulfur coordination; biphasic system aids transmetalation of bulky boronic acids.
Buchwald-Hartwig (1° Amines) BrettPhos Pd G3 (2-5 mol%)BrettPhosNaOtBu, Toluene, 90°CBrettPhos is optimized for monoarylation of primary amines at hindered sites.
Buchwald-Hartwig (2° Amines) RuPhos Pd G3 (2-5 mol%)RuPhosCs 2​ CO 3​ , Dioxane, 100°CRuPhos accommodates the extreme steric clash of secondary amines coupling at C7.

Verified Standard Operating Procedures (SOPs)

To ensure trustworthiness, every protocol must be a self-validating system. We mandate the use of a parallel control reaction using 4-iodobenzo[d]isothiazole (an unhindered isomer). If the 4-iodo control succeeds but the 7-iodo fails, the issue is localized to steric/coordination factors. If both fail, your reagents (catalyst, base, or solvent) are compromised.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Control 2. Control Setup (4-Iodo analog) Prep->Control Reaction 3. Catalysis (XPhos Pd G3, 80°C) Control->Reaction Quench 4. Quench & Filter (Celite pad) Reaction->Quench Analyze 5. LC-MS/NMR Analysis Quench->Analyze

Standard self-validating workflow for 7-Iodobenzo[d]isothiazole cross-coupling.
Protocol: Suzuki-Miyaura Coupling of 7-Iodobenzo[d]isothiazole

Note: This protocol is optimized to suppress protodehalogenation, a common side reaction for electron-deficient, hindered aryl iodides.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 7-iodobenzo[d]isothiazole (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv), XPhos Pd G3 (0.025 mmol, 5 mol%), and free XPhos ligand (0.025 mmol, 5 mol%).

  • Base Addition: Add finely ground, anhydrous K 3​ PO 4​ (2.0 equiv). Expert Tip: Avoid carbonate bases here; phosphate provides the necessary basicity without promoting premature catalyst decomposition.

  • Solvent Introduction: Add 4 mL of anhydrous, thoroughly degassed 1,4-dioxane, followed by 1 mL of degassed deionized water. (The biphasic system accelerates the boronic acid activation).

  • Reaction: Seal the tube and stir vigorously (1000 rpm) at 80°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate for purification.

Troubleshooting & FAQs

Q: My reaction mixture turns pitch black within 15 minutes of heating, and LC-MS shows only unreacted 7-iodobenzo[d]isothiazole. What happened? A: The black precipitate is inactive Palladium(0) agglomerating into nanoparticles. This happens when the active catalytic species is starved of a stabilizing ligand or poisoned by the isothiazole sulfur[2]. Action: Ensure your solvent is strictly degassed (oxygen kills electron-rich phosphines like XPhos). Increase the ligand-to-palladium ratio to 2:1 to ensure the Pd center remains saturated and shielded from the sulfur atom.

Q: I am attempting a Buchwald-Hartwig amination, but I am observing massive amounts of the dehalogenated product (benzo[d]isothiazole) instead of my desired amine. How do I fix this? A: You are observing β -hydride elimination followed by reductive elimination, or direct protodehalogenation. This is common with sterically hindered substrates where transmetalation/amine binding is slow[4]. Action: Switch from a secondary amine to a primary amine if your synthetic route allows it. If you must use a secondary amine, switch the catalyst to RuPhos Pd G3 and use a weaker base like Cs 2​ CO 3​ instead of NaOtBu to slow down the degradation pathways[4][5].

Q: Does the oxidation state of the sulfur in the isothiazole ring matter? A: Yes. If you are still failing after optimizing ligands, consider temporarily oxidizing the benzo[d]isothiazole to its corresponding 1,1-dioxide (sultam) prior to the cross-coupling step. The sulfone oxygen atoms pull electron density away from the sulfur, eliminating its ability to coordinate to the palladium catalyst. You can reduce it back post-coupling, though this adds synthetic steps.

References

  • Synthesis of benzo[d]isothiazoles: an update Semantic Scholar URL:[Link]

  • Buchwald–Hartwig amination Grokipedia URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds Thieme URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Improving Catalyst Turnover in 7-Iodobenzo[d]isothiazole Coupling Reactions

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) focused on a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) focused on a critical aspect of synthetic efficiency: maximizing the catalyst turnover number (TON) in cross-coupling reactions involving 7-Iodobenzo[d]isothiazole. The benzo[d]isothiazole scaffold is a privileged motif in medicinal chemistry, and its efficient functionalization is paramount.[1][2][3] A high TON not only reduces the cost associated with expensive and often toxic transition metal catalysts, such as palladium, but also simplifies product purification by minimizing metal contamination—a crucial consideration in pharmaceutical synthesis.[4][5][6]

This document moves beyond standard protocols to explore the causality behind common experimental challenges. By understanding the principles of catalyst activation, speciation, and deactivation, you can rationally design experiments to enhance catalyst longevity and achieve higher efficiency.

Fundamental Principles: Understanding Catalyst Turnover

The Turnover Number (TON) is a measure of a catalyst's efficiency, representing the number of moles of substrate that one mole of catalyst can convert before becoming inactive. The Turnover Frequency (TOF) is the TON per unit of time. Achieving a high TON is a primary goal in process chemistry.

Several key factors govern the TON in a palladium-catalyzed cross-coupling reaction:

  • Catalyst Stability: The active catalytic species, typically a Pd(0) complex, must remain stable throughout the reaction. Decomposition pathways like aggregation to form inactive palladium black are a primary cause of low TON.[7]

  • Ligand Properties: Ligands play a crucial role in stabilizing the catalyst, promoting the desired reaction steps (oxidative addition, reductive elimination), and preventing deactivation. Bulky, electron-rich phosphine ligands are often used to enhance reactivity and stability.[8][9]

  • Reaction Conditions: Parameters such as solvent, base, temperature, and substrate concentration have a profound impact on the catalyst's lifetime and activity.[10][11]

  • Substrate and Reagent Purity: Impurities in reagents or solvents can act as catalyst poisons, drastically reducing TON.[12]

The general catalytic cycle, illustrated below, involves a series of steps. A bottleneck or deactivation pathway at any stage will limit the overall TON.

G Pd0 Active Pd(0)L_n Catalyst OA_Complex Pd(II) Oxidative Addition Complex (Ar-Pd(II)-I)L_n Pd0->OA_Complex Oxidative Addition (with 7-Iodobenzo[d]isothiazole) Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation TM_Complex Pd(II) Intermediate (Ar-Pd(II)-R)L_n OA_Complex->TM_Complex Transmetalation (Rate-Determining Step) Transmetalation Transmetalation (R-B(OH)2 or R-SnR'3) TM_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-R) TM_Complex:e->Product:w Reductive_Elimination Reductive Elimination G Start Low Conversion & Pd Black Formation CheckLigand Is the ligand sufficiently bulky/electron-rich? Start->CheckLigand CheckTemp Is the reaction temperature > 110°C? CheckLigand->CheckTemp Yes UseBulkyLigand Action: Switch to SPhos, XPhos, or RuPhos CheckLigand->UseBulkyLigand No CheckRatio Is the Pd:Ligand ratio < 1:2? CheckTemp->CheckRatio No LowerTemp Action: Reduce temperature to 80-100°C CheckTemp->LowerTemp Yes IncreaseRatio Action: Increase Pd:Ligand ratio to 1:4 or higher CheckRatio->IncreaseRatio Yes Resolved Problem Resolved: Improved TON CheckRatio->Resolved No UseBulkyLigand->CheckTemp LowerTemp->CheckRatio IncreaseRatio->Resolved

Caption: Troubleshooting workflow for catalyst deactivation.

Q2: I want to reduce my catalyst loading to below 0.1 mol% for a large-scale synthesis. What are the most critical parameters to optimize?

A2: Achieving high TONs at very low catalyst loadings (<0.1 mol%) requires careful optimization of multiple interacting parameters. The goal is to maximize the rate of the catalytic cycle while minimizing all catalyst deactivation pathways.

Critical Parameters for Optimization:

  • Catalyst System (Pre-catalyst and Ligand): This is the most crucial factor.

    • High-Activity Ligands: Use state-of-the-art, electron-rich, and sterically hindered ligands. For C-N coupling, ligands like AlPhos have shown high reactivity. [13]For C-C coupling, palladacycle pre-catalysts are known for their high stability and activity, affording high TONs. [8] * Phosphine-Free Catalysts: Consider phosphine-free systems, such as those using N,N-dimethyl β-alaninate, which have demonstrated very high turnover numbers (TON ≈ 10⁴) in Suzuki reactions. [14][15]

  • Base Selection: The base plays a more complex role than simply being a stoichiometric reagent.

    • Mechanism Involvement: The base is involved in the transmetalation step of the Suzuki reaction, converting the boronic acid to the more reactive borate species. [16] * Inhibition: In some C-N coupling reactions, certain organic bases can inhibit the reaction by coordinating to the palladium center. The choice and concentration of the base must be carefully screened. [17]For 7-Iodobenzo[d]isothiazole, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point.

  • Solvent and Concentration:

    • Solvent Effects: The solvent influences catalyst stability and the solubility of all species in the reaction. [10][18]Aprotic polar solvents are generally effective. [19] * Concentration: Running reactions at higher concentrations can sometimes increase the rate, but it may also promote bimolecular catalyst deactivation. A systematic screen of reaction concentration is recommended.

  • High-Pressure Conditions: While not accessible to all labs, conducting the reaction under high pressure (e.g., 8 kbar) has been shown to dramatically increase catalyst lifetime and TON, even without specialized ligands. [20]This is due to the stabilization of the catalyst complex under pressure.

ParameterRecommendation for High TONRationale
Catalyst Palladacycle pre-catalyst or a high-stability Pd(0) source.Highly stable and active, designed for high turnover. [8]
Ligand Bulky, electron-rich biaryl phosphine (e.g., SPhos, RuPhos).Promotes fast reductive elimination and stabilizes the Pd(0) center. [21]
Base K₃PO₄, Cs₂CO₃.Strong enough to facilitate transmetalation but less likely to cause ligand degradation. [14]
Solvent Dioxane/H₂O, Toluene, or DMF.Polar aprotic solvents often provide a good balance of solubility and catalyst stability. [22][18]
Temperature 80-100 °C.Minimizes thermal decomposition of the catalyst and ligands. [12]

Q3: I am attempting a Sonogashira coupling with 7-Iodobenzo[d]isothiazole, but I'm getting low yields. Should I use a copper co-catalyst?

A3: While the classic Sonogashira reaction uses a copper(I) co-catalyst, modern protocols often favor copper-free conditions, especially in pharmaceutical applications, to avoid copper contamination and the formation of alkyne homocoupling byproducts (Glaser coupling). [1]Low yields in a copper-free Sonogashira are often related to the other reaction components.

Troubleshooting a Copper-Free Sonogashira Coupling:

  • Base Selection is Critical: The choice of base is paramount in copper-free systems. An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used, acting as both a base and a solvent. However, for some systems, a stronger inorganic base may be required.

  • Solvent Polarity: The polarity of the solvent significantly impacts the reaction rate and catalyst stability. [10][22]While aprotic solvents like DMF can sometimes slow the reaction by competing with ligands, nonpolar solvents like toluene can be more effective. [18]A screening of solvents is highly recommended.

  • Palladium Catalyst System:

    • Use a robust palladium pre-catalyst and ligand system. A catalyst like Pd₂(dba)₃ with a ligand such as AsPh₃ has been shown to be effective. [18] * For challenging substrates, consider a more advanced, air-stable pre-catalyst that facilitates the reaction at room temperature. [19]

  • Reagent Purity: Ensure the alkyne and 7-Iodobenzo[d]isothiazole are pure. Impurities can poison the catalyst. Also, ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 7-Iodobenzo[d]isothiazole

This protocol provides a starting point for optimization.

Materials:

  • 7-Iodobenzo[d]isothiazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 0.1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 0.1 M)

Procedure:

  • To an oven-dried Schlenk tube, add 7-Iodobenzo[d]isothiazole, the arylboronic acid, the base, the palladium pre-catalyst, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening for Optimal Ligand to Maximize TON

Procedure:

  • Set up an array of parallel reactions in vials or a parallel synthesizer.

  • In each vial, use the same amounts of 7-Iodobenzo[d]isothiazole, coupling partner, base, solvent, and temperature, as described in Protocol 1.

  • Use a very low catalyst loading (e.g., 0.05 mol% Pd(OAc)₂).

  • To each vial, add a different phosphine ligand (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) with a consistent Pd:Ligand ratio (e.g., 1:2).

  • Run the reactions for a fixed period (e.g., 12 hours).

  • Analyze the conversion and yield in each reaction using a quantitative method like LC-MS or ¹H NMR with an internal standard.

  • The ligand that provides the highest yield under these catalyst-starved conditions is likely the most effective for achieving a high TON.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
  • Zhou, J., & Panda, S. (2014). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. ResearchGate.
  • Valente, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Kövesi, I., et al. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry - ACS Publications.
  • Gurung, S. R., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
  • Saha, A., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.
  • Catalyst Design and Feature Engineering to Improve Selectivity and Reactivity in Two Simultaneous Cross-Coupling Reactions. (2023). Journal of Chemical Information and Modeling - ACS Publications.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). ScienceDirect.
  • Strategies to Enhance Catalyst Lifetime and Reduce Operational Costs. (2025). ResearchGate.
  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2021). Chemical Engineering Transactions.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Improved Catalyst Selectivity and Longevity Using Atomic Layer Deposition. (2019). Energy.gov.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.
  • Dramatic Increase of Turnover Numbers in Palladium-Catalyzed Coupling Reactions Using High-Pressure Conditions. (n.d.). Journal of the American Chemical Society.
  • Rational ligand modification maximizes turnover rate in a model Pd-catalyzed C-H arylation. (2023). PMC.
  • Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. (n.d.). Organic Chemistry Portal.
  • Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. (2019). ACS Publications.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (2025). Benchchem.
  • Green Chemistry Approaches to Developing Sustainable Catalysts for Pharmaceutical Synthesis. (2024). JOCPR.
  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (2010). PMC.
  • Pd( N , N Dimethyl β-alaninate) 2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. (2026). ResearchGate.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 1,2-Benzisothiazole. (2025). Benchchem.
  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (n.d.). ResearchGate.
  • Synthesis of benzo[d]isothiazoles: an update. (n.d.). Lirias.
  • Heck Reaction—State of the Art. (2017). MDPI.
  • REVIEW. (n.d.). NSF PAR.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pattern Comparison: 7-Iodobenzo[d]isothiazole vs. Structural Analogues

As a Senior Application Scientist, navigating the structural elucidation of halogenated heterocycles requires moving beyond mere pattern matching. The 1,2-benzo[d]isothiazole scaffold is a privileged structure in drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the structural elucidation of halogenated heterocycles requires moving beyond mere pattern matching. The 1,2-benzo[d]isothiazole scaffold is a privileged structure in drug discovery, frequently leveraged for its robust non-covalent interactions with biological targets [1]. When functionalizing this core—such as introducing an iodine atom at the 7-position—the gas-phase chemistry observed in mass spectrometry (MS) changes dramatically.

This guide provides an objective, mechanistic comparison of the electron ionization (EI-MS) fragmentation patterns of 7-iodobenzo[d]isothiazole against its unsubstituted and brominated alternatives, backed by a self-validating experimental protocol.

Mechanistic Causality in Benzisothiazole Fragmentation

To understand the fragmentation of 7-iodobenzo[d]isothiazole, we must first establish the baseline behavior of the unsubstituted 1,2-benzo[d]isothiazole core.

Under standard 70 eV electron ionization, the unsubstituted aromatic core is highly stable. The molecular ion (m/z 135) typically presents as the base peak. Because the energy required to cleave the heterocyclic ring is substantial, fragmentation only occurs at elevated internal energies, leading to the characteristic expulsion of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) and carbon monosulfide (CS, 44 Da) [2].

The Halogen Effect: Introducing a halogen at the 7-position fundamentally rewrites the energy landscape of the gas-phase ion. The causality here is driven by bond dissociation energies (BDE).

  • The C-Br bond in 7-bromobenzo[d]isothiazole is relatively strong (~336 kJ/mol), resulting in a competitive fragmentation regime where both bromine radical loss and direct heterocyclic ring cleavage occur simultaneously.

  • Conversely, the C-I bond in 7-iodobenzo[d]isothiazole is exceptionally weak (~240 kJ/mol). Upon ionization, the localized charge and excess internal energy rapidly funnel into this weak bond. The homolytic cleavage of the C-I bond becomes the kinetically and thermodynamically dominant pathway. This immediate expulsion of an iodine radical ( I∙ , 127 Da) effectively suppresses the early ring-opening pathways, making the [M−I]+ cation (m/z 134) the base peak.

Comparative Quantitative Data

The table below summarizes the shifting fragmentation hierarchies across the three analogues. Notice how the relative abundance of the molecular ion decreases as the halogen size increases, directly correlating with the weakening carbon-halogen bond.

CompoundFormulaMolecular Ion (M+•)Base PeakPrimary Neutral/Radical Losses
1,2-Benzo[d]isothiazole C₇H₅NSm/z 135 (100%)m/z 135-HCN (27 Da), -CS (44 Da)
7-Bromobenzo[d]isothiazole C₇H₄BrNSm/z 213 / 215 (80%)m/z 134-Br• (79/81 Da), -HCN (27 Da)
7-Iodobenzo[d]isothiazole C₇H₄INSm/z 261 (45%)m/z 134-I• (127 Da)

Fragmentation Pathway Visualization

The following diagram maps the primary gas-phase degradation pathway of 7-iodobenzo[d]isothiazole, highlighting the initial radical loss followed by the standard core scaffold breakdown [3].

MS_Fragmentation M1 7-Iodobenzo[d]isothiazole m/z 261 (M+•) M2 Benzo[d]isothiazyl Cation m/z 134 [M - I]+ M1->M2 - I• (127 Da) Homolytic Cleavage M3 Thiophenium-like Cation m/z 107 [M - I - HCN]+ M2->M3 - HCN (27 Da) Ring Contraction M4 Phenyl Cation Derivative m/z 90 [M - I - CS]+ M2->M4 - CS (44 Da) Desulfurization

EI-MS fragmentation pathway of 7-Iodobenzo[d]isothiazole highlighting primary iodine loss.

Self-Validating Experimental Protocol: GC-EI-MS Workflow

To ensure absolute trustworthiness in comparative MS studies, your analytical protocol must be self-validating. The following workflow incorporates an internal isotopic fidelity check to guarantee that the observed fragmentation ratios are a product of molecular physics, not detector saturation or poor tuning.

Step 1: Instrument Calibration and Tuning

  • Tune the quadrupole mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 ions are within 0.1 Da of their theoretical masses, and that the m/z 502 peak abundance is at least 2% of the m/z 69 base peak to guarantee sufficient high-mass transmission for the iodinated compound (m/z 261).

Step 2: Self-Validating Isotopic Check (Critical Step)

  • Causality: Iodine is monoisotopic ( 127I ), meaning it provides no internal isotopic ratio to verify detector linearity. Therefore, before analyzing the iodine compound, inject a 10 µg/mL standard of 7-bromobenzo[d]isothiazole .

  • Validation: Analyze the molecular ion cluster at m/z 213 and 215. Bromine's natural isotopes ( 79Br and 81Br ) exist in a nearly 1:1 ratio. If your instrument reports a ratio deviating by more than 5% from 1:1, the electron multiplier is saturated or the quadrupole is improperly resolving. Do not proceed until the 1:1 ratio is restored.

Step 3: Sample Preparation

  • Dissolve 7-iodobenzo[d]isothiazole in GC-grade dichloromethane to a final concentration of 10 µg/mL. Add 4-chlorotoluene (10 µg/mL) as an internal retention time standard.

Step 4: GC-MS Acquisition Parameters

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm × 0.25 µm.

  • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV. Source temperature 230°C. Scan range m/z 50 to 350.

Step 5: Data Interpretation

  • Extract the ion chromatograms for m/z 261 (M+•) and m/z 134 (Base Peak). Confirm the absence of m/z 127 ( I+ ) in high abundance, as the charge is preferentially retained on the aromatic nitrogen/sulfur-containing fragment due to its lower ionization energy compared to the iodine radical.

References

  • Title: From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Electron‐impact‐induced fragmentation of 1,2‐benzisothiazole and some 3‐substituted derivatives Source: Organic Mass Spectrometry (Wiley) URL: [Link]

  • Title: Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites Source: RSC Advances URL: [Link]

Sources

Comparative

A Comparative Guide to the Antimicrobial Activity of Benzo[d]isothiazole Analogs

For Researchers, Scientists, and Drug Development Professionals In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical endeavor in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical endeavor in medicinal chemistry. Among these, benzo[d]isothiazole derivatives have emerged as a promising class of compounds. This guide provides an in-depth technical comparison of the antimicrobial performance of benzo[d]isothiazole analogs, supported by experimental data and protocols. While specific data on 7-Iodobenzo[d]isothiazole analogs is limited in publicly accessible literature, this guide will utilize available data on closely related amino-substituted benzo[d]isothiazole 1,1-dioxide derivatives as a case study to illustrate the validation process.

The Rationale for Investigating Benzo[d]isothiazole Analogs

The benzo[d]isothiazole core, a fusion of a benzene and an isothiazole ring, represents a "privileged structure" in drug discovery. This scaffold is present in a variety of biologically active molecules, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial and antifungal properties.[1][2] The introduction of a halogen atom, such as iodine, at the 7-position is a strategic chemical modification. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its antimicrobial potency by improving membrane permeability and target interaction.[3][4] The proposed investigation into 7-Iodobenzo[d]isothiazole analogs is therefore a rational approach in the quest for new antimicrobial agents.

The mechanism of action for isothiazole-based compounds is often attributed to their ability to react with thiol-containing proteins, leading to the disruption of critical physiological processes within microbial cells.[1] This can include the inhibition of essential enzymes involved in respiration and energy generation, ultimately leading to cell death.

Experimental Validation of Antimicrobial Activity: A Methodological Deep Dive

To rigorously assess the antimicrobial potential of novel compounds like 7-Iodobenzo[d]isothiazole analogs, a series of standardized in vitro assays are essential. This section details the protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity, providing the foundational data for a comprehensive comparison.

Determining Efficacy: Minimum Inhibitory and Bactericidal Concentrations

The initial step in evaluating a new antimicrobial agent is to determine the lowest concentration that inhibits the visible growth of a microorganism (MIC). Following this, the MBC is determined, which is the lowest concentration that results in microbial death.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Test compounds (e.g., 7-Iodobenzo[d]isothiazole analogs) and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound and standard antibiotic. Perform serial two-fold dilutions in the appropriate broth within the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Diagrammatic Representation of the MIC and MBC Workflow

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Compound_Prep Prepare Serial Dilutions of Test Compounds Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation_MIC Incubate (16-24h) Inoculation->Incubation_MIC Reading_MIC Read MIC (Lowest concentration with no growth) Incubation_MIC->Reading_MIC Subculture Subculture from Clear Wells Reading_MIC->Subculture Select wells with no growth Incubation_MBC Incubate Agar Plates (16-24h) Subculture->Incubation_MBC Reading_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Reading_MBC MTT_Workflow Start Seed Human Cells in 96-well Plate Incubate_Adhere Incubate Overnight for Adhesion Start->Incubate_Adhere Add_Compounds Add Serial Dilutions of Test Compounds Incubate_Adhere->Add_Compounds Incubate_Treatment Incubate for 24-48 hours Add_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate Cell Viability and IC50 Read_Absorbance->Analyze

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Comparative Performance Analysis

This section presents a comparative analysis of the antimicrobial activity of a series of 3-(Alkyl/Arylamino) benzo[d]isothiazole 1,1-dioxide derivatives against representative Gram-positive and Gram-negative bacteria. [5]These results are compared with the known activity of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a common antifungal agent.

Table 1: Comparative Antimicrobial Activity (MIC in µM)

Compound/DrugEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Candida albicans (Fungus)
Benzo[d]isothiazole Analog 7f [5]4.6>104.7N/A
Benzo[d]isothiazole Analog 7i [5]>10>104.7N/A
Benzo[d]isothiazole Analog 7b [5]>10>10>10N/A
Ciprofloxacin ~0.03 - 0.5 [6][7]~0.25 - 1.0 [8][9]N/AN/A
Fluconazole N/AN/AN/A~0.25 - 8.0 [10]

N/A: Data not available or not applicable. Note: The MIC values for Ciprofloxacin and Fluconazole are presented as a range based on published data and can vary depending on the specific strain and testing conditions.

Interpretation of Results:

The data presented in Table 1 indicates that certain 3-(Alkyl/Arylamino) benzo[d]isothiazole 1,1-dioxide derivatives exhibit promising antibacterial activity. Specifically, compound 7f demonstrates notable potency against both the Gram-negative bacterium E. coli and the Gram-positive bacterium B. subtilis, with MIC values of 4.6 µM and 4.7 µM, respectively. [5]Compound 7i also shows good activity against B. subtilis. [5]However, the tested analogs displayed limited activity against S. aureus at the concentrations evaluated.

When compared to the standard antibiotic Ciprofloxacin, which has MIC values in the sub-micromolar to low micromolar range against these bacteria, the benzo[d]isothiazole analogs show a lower potency. [6][7][8][9]It is important to note that Ciprofloxacin is a well-established and optimized antibiotic. The promising activity of these novel benzo[d]isothiazole analogs at this stage of development warrants further investigation and chemical optimization to enhance their potency.

Conclusion and Future Directions

The validation of antimicrobial activity for novel compounds such as 7-Iodobenzo[d]isothiazole analogs is a systematic process that relies on robust and standardized experimental protocols. This guide has outlined the essential methodologies for determining the MIC, MBC, and in vitro cytotoxicity, providing a framework for the comparative assessment of new chemical entities.

The preliminary data on related benzo[d]isothiazole derivatives suggest that this scaffold holds potential for the development of new antibacterial agents. Future research should focus on:

  • Synthesis and Screening: A broader library of 7-Iodobenzo[d]isothiazole analogs should be synthesized and screened against a diverse panel of clinically relevant and drug-resistant bacteria and fungi.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between chemical structure and antimicrobial activity will guide the rational design of more potent and selective analogs.

  • Mechanism of Action Studies: Investigating the specific molecular targets and mechanisms by which these compounds exert their antimicrobial effects is crucial for understanding their potential for resistance development.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy and safety in a living system.

By following a rigorous and systematic approach to validation and optimization, the potential of 7-Iodobenzo[d]isothiazole analogs and other novel chemical scaffolds can be fully explored in the critical search for the next generation of antimicrobial drugs.

References

  • Hackett, S. S. et al. (2000). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 44(6), 1599-1601.

  • Smith, K. L. et al. (2000). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 44(6), 1599-1601.

  • Chen, J. et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1303805.

  • Lacey, M. J. et al. (2004). Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments. Antimicrobial Agents and Chemotherapy, 48(6), 2166-2172.

  • Yasir, M. et al. (2021). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Molecules, 26(19), 5828.

  • Zhanel, G. G. et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(6), 1461-1465.

  • Morsy, N. M. et al. (2022). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1269, 133802.

  • Rex, J. H. et al. (1995). Fluconazole versus Candida albicans: A Complex Relationship. Antimicrobial Agents and Chemotherapy, 39(1), 1-8.

  • Machuca, J. et al. (2017). Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli. Frontiers in Microbiology, 8, 1339.

  • Patel, R. et al. (2023). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 13(40), 28209-28224.

  • Wotton, R. S. et al. (2012). Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. The Canadian Journal of Infectious Diseases & Medical Microbiology, 23(1), 11-16.

  • Frimodt-Møller, N. et al. (2012). Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6129-6135.

  • Pfaller, M. A. et al. (2009). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 22(1), 23-41.

  • Hope, W. W. et al. (2023). Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. Journal of Antimicrobial Chemotherapy, 78(1), 158-166.

  • Barry, A. L. et al. (1995). Fluconazole Disk Diffusion Susceptibility Testing of Candida Species. Journal of Clinical Microbiology, 33(9), 2281-2284.

  • Farhadi, O. et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1083-1123.

  • Williams, M. H. et al. (2006). The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. Journal of Applied Microbiology, 100(4), 809-817.

  • El-Sayed, M. A. A. et al. (2023). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. RSC Advances, 13(6), 3943-3960.

  • BenchChem. (2025). In Vitro Cytotoxicity of Novel Benzothiazole Hydrochloride Compounds: A Technical Guide.

  • Gurdal, E. E. et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 629-635.

  • Clancy, C. J. et al. (2006). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 50(5), 1523-1528.

  • Vicini, P. et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789.

  • Srinivasan, B. et al. (2020). Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide. Anticancer Agents in Medicinal Chemistry, 20(6), 715-723.

  • Krasavin, M. et al. (2021). Antibacterial activity of the obtained benzothiazole derivatives 3-7. ResearchGate.

  • Hussain, S. et al. (2024). Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Pharmaceutical Sciences, 30(1), 102-112.

  • Andes, D. R. (2018). Overview of antifungal dosing in invasive candidiasis. Journal of Antimicrobial Chemotherapy, 73(suppl_1), i3-i10.

  • Farhadi, O. et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1083-1123.

  • Singh, P. et al. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Journal of Biomolecular Structure and Dynamics, 1-16.

  • Li, X. et al. (2023). Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains. European Journal of Medicinal Chemistry, 262, 115891.

  • Karaküçük-İyidoğan, A. et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of Gastrointestinal Cancer, 54(3), 947-957.

  • Kumar, A. et al. (2014). Synthesis, Characterization and Antimicrobial Evaluation of New 3- (Alkyl/Arylamino) benzo [d] isothiazole 1,1- Derivatives. ResearchGate.

  • Pathmasiri, W. et al. (2022). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 184.

  • Sahoo, S. et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195.

  • Głuch-Lutwin, M. et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 26(18), 5519.

  • Centers for Disease Control and Prevention. (2024). Reference Antimicrobial Susceptibility Testing (AST) Data.

  • Rostom, S. A. F. et al. (2007). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Molecules, 12(3), 571-584.

  • Franzblau, S. G. et al. (2018). Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent. Antimicrobial Agents and Chemotherapy, 62(11), e01299-18.

Sources

Validation

Spectroscopic validation of 7-Iodobenzo[d]isothiazole reaction intermediates

An in-depth technical analysis for researchers, scientists, and drug development professionals. The Mechanistic Challenge of 7-Iodobenzo[d]isothiazole The benzo[d]isothiazole scaffold is a privileged pharmacophore in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

The Mechanistic Challenge of 7-Iodobenzo[d]isothiazole

The benzo[d]isothiazole scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in antipsychotics (e.g., ziprasidone, lurasidone) and under active investigation as a potent agonist for TRPM5 cation channels [1]. To functionalize this core, 7-Iodobenzo[d]isothiazole is frequently employed as a versatile electrophilic building block in transition-metal-catalyzed cross-coupling and photoredox reactions.

However, the 7-position places the reactive C–I bond in direct spatial proximity to the endocyclic sulfur atom. Upon oxidative addition of a Pd(0) catalyst, the resulting transient Pd(II)-aryl intermediate is highly susceptible to intramolecular coordination from the sulfur lone pair. This stereoelectronic effect can either stabilize the on-cycle intermediate or create a thermodynamic sink (an off-cycle palladacycle) that poisons the catalyst.

As an application scientist, I approach this not as a simple synthetic step, but as a dynamic system requiring rigorous spectroscopic validation . To rationally optimize these reactions, we must move beyond end-point yield analysis and directly observe the reaction intermediates.

Comparative Analysis of Spectroscopic Modalities

To capture the transient intermediates of 7-Iodobenzo[d]isothiazole, we must balance time resolution, structural fidelity, and the physical state of the reaction. Below is an objective comparison of the three leading spectroscopic techniques used for this validation [2, 3].

Rapid-Injection Nuclear Magnetic Resonance (RI-NMR)
  • Mechanism: Involves the pneumatic injection of a catalyst solution into a pre-cooled NMR tube containing the substrate directly within the probe.

  • Causality for 7-Iodobenzo[d]isothiazole: The Pd(II) oxidative addition complex of electron-deficient heterocycles is highly reactive. By utilizing RI-NMR at cryogenic temperatures (–80 °C), we artificially lower the kinetic energy of the system, freezing the intermediate before transmetalation or reductive elimination can occur. This provides absolute atomic connectivity, confirming whether the sulfur atom has coordinated to the palladium center.

In Situ FTIR (ReactIR)
  • Mechanism: Utilizes an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel to measure mid-infrared vibrational frequencies in real-time.

  • Causality for 7-Iodobenzo[d]isothiazole: The isothiazole ring exhibits a distinct azomethine (C=N) stretching band between 1550 and 1600 cm⁻¹. When the C–I bond is cleaved and the metal coordinates to the ring, the electron density shifts, causing a quantifiable wavenumber shift in the C=N and C=C bands. This is the ideal modality for tracking macro-kinetics and determining the overall half-life of the intermediate without altering the reaction temperature[4].

Transient Absorption Spectroscopy (TAS)
  • Mechanism: A pump-probe optical technique that measures the change in absorbance of a sample after excitation by a femtosecond or nanosecond laser pulse.

  • Causality for 7-Iodobenzo[d]isothiazole: If the functionalization is driven by visible-light photoredox catalysis, the intermediate is not a diamagnetic Pd(II) species, but rather a highly reactive aryl radical or radical anion [5]. TAS is mandatory here, as NMR and FTIR lack the sub-microsecond time resolution required to observe the homolytic cleavage of the C–I bond.

Quantitative Performance Comparison

Spectroscopic ModalityPrimary Target SpeciesTime ResolutionLimit of Detection (LOD)Structural FidelityIdeal Application for 7-Iodobenzo[d]isothiazole
Rapid-Injection NMR Diamagnetic Pd(II)-Aryl~100 ms1–5 mMAbsolute (Atomic connectivity)Trapping the initial oxidative addition complex at -80 °C to check S-coordination.
In Situ FTIR Functional Group Shifts~1–5 s~10 mMRelative (Vibrational modes)Continuous monitoring of C=N stretch during standard cross-coupling conditions.
Transient Absorption Radical Anions / Cations~100 fs – 1 ns< 1 µMRelative (Electronic transitions)Capturing photoredox-generated aryl radicals post C–I cleavage.

Mechanistic Workflow Visualization

G Substrate 7-Iodobenzo[d]isothiazole + Pd(0) Catalyst OA_Complex Pd(II)-Aryl Intermediate (Potential S-Coordination) Substrate->OA_Complex Oxidative Addition Product Functionalized Product OA_Complex->Product Transmetalation & Reductive Elimination FTIR In Situ FTIR (Macro-Kinetics) OA_Complex->FTIR Vibrational Shifts NMR Rapid-Injection NMR (Structural Elucidation) OA_Complex->NMR Cryogenic Trapping TAS Transient Absorption (Radical Trapping) OA_Complex->TAS Photoredox Pathways

Mechanistic workflow for the spectroscopic interception of 7-Iodobenzo[d]isothiazole intermediates.

Self-Validating Experimental Protocol: RI-NMR Trapping

To definitively prove the structure of the oxidative addition intermediate, we employ a cryogenic RI-NMR workflow. This protocol is designed as a self-validating system: it utilizes an internal standard to ensure mass balance, proving that the disappearance of the starting material directly correlates to the appearance of the intermediate, ruling out invisible EPR-active Pd(I) dimers or precipitation.

Materials:

  • Substrate: 7-Iodobenzo[d]isothiazole (0.05 M)

  • Precatalyst: Pd(P(t-Bu)₃)₂ (0.05 M) – Chosen because it is a 14-electron species that undergoes rapid, low-barrier oxidative addition.

  • Solvent: THF-d₈ – Chosen because its freezing point is –108 °C, allowing liquid-phase kinetics at –80 °C.

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.01 M) – Chosen because its sharp aromatic singlet at 6.1 ppm does not overlap with the 7.5–9.0 ppm range of the benzo[d]isothiazole protons.

Step-by-Step Methodology:

  • Baseline Acquisition & Calibration:

    • Load the 7-Iodobenzo[d]isothiazole and 1,3,5-trimethoxybenzene into an inert NMR tube dissolved in 0.4 mL of THF-d₈.

    • Equilibrate the NMR probe to –80 °C.

    • Acquire a standard ¹H and ¹³C baseline spectrum. Integrate the doublet of the C6-proton (adjacent to the iodine) against the 6.1 ppm internal standard peak.

  • Catalyst Preparation:

    • In a glovebox, dissolve the Pd(P(t-Bu)₃)₂ in 0.1 mL of THF-d₈ and load it into the rapid-injection syringe apparatus.

  • Rapid Injection & Kinetic Acquisition:

    • Pneumatically inject the catalyst into the NMR tube while it remains inside the –80 °C probe.

    • Immediately trigger a pseudo-2D NMR acquisition (e.g., taking a single-scan ¹H spectrum every 500 milliseconds for 2 minutes).

    • Causality Check: Because rapid injection causes minor sample turbulence, apply a robust baseline-correction algorithm and phase correction during processing to mitigate rolling baselines.

  • Validation & Mass Balance:

    • Observe the decay of the starting material's C6-proton doublet.

    • Simultaneously, track the emergence of a new upfield-shifted doublet (due to the shielding effect of the coordinated Palladium atom).

    • Self-Validation Check: Sum the integration of the starting material and the new intermediate. If the sum equals the integration of the 1,3,5-trimethoxybenzene internal standard, you have successfully trapped 100% of the reactive species. A loss of mass balance indicates the formation of NMR-invisible species (e.g., paramagnetic degradation products).

References

  • Title: From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: In situ spectroscopic investigations on BiPhePhos modified rhodium complexes in alkene hydroformylation Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: 3 d-d Excited States of Ni(II) Complexes Relevant to Photoredox Catalysis: Spectroscopic Identification and Mechanistic Implications Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Metal-free visible light-promoted synthesis of isothiazoles: a catalytic approach for N–S bond formation from iminyl radicals Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones Source: European Journal of Medicinal Chemistry (ScienceDirect) URL: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 7-Iodobenzo[d]isothiazole

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7-Iodobenzo[d]isothiazole. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily avail...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7-Iodobenzo[d]isothiazole. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this procedure is synthesized from an expert evaluation of its core chemical structure: a halogenated aromatic heterocyclic compound. The principles outlined here are grounded in established laboratory safety standards and are designed to ensure the protection of personnel and the environment.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 7-Iodobenzo[d]isothiazole is fundamental to its safe handling and disposal. The molecule's structure incorporates two key features that dictate its hazard profile and disposal pathway.

  • Isothiazole Ring: The isothiazole nucleus is present in many biologically active compounds, including potent biocides.[1] Derivatives of isothiazole and the related benzisothiazole can act as strong sensitizers, potentially causing allergic skin reactions upon repeated contact.[2][3]

  • Iodine Moiety: The presence of iodine classifies this compound as a halogenated organic compound .[4][5][6] This is the single most critical factor for its disposal, as halogenated waste streams are treated differently than non-halogenated ones, typically via high-temperature incineration to prevent the formation of hazardous byproducts.[5]

Based on this structural analysis, the following hazards should be assumed:

Potential Hazard Description Primary Rationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[7][8][9]Based on data for analogous benzothiazole and isothiazole compounds.
Skin/Eye Irritation Causes skin irritation and serious eye irritation.[9][10][11]A common property for this class of heterocyclic compounds.
Skin Sensitization May cause an allergic skin reaction.[1][3]Isothiazolinones are well-documented sensitizers.
Environmental Hazard Potentially harmful or toxic to aquatic life.[3]Many biocidal compounds have environmental toxicity.

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. All handling and disposal procedures must be conducted inside a properly functioning chemical fume hood. The following PPE is required at all times:

Equipment Specification Purpose
Eye Protection Tightly sealed safety goggles or a face shield.[2][4][12]Protects against splashes of liquids or airborne solid particles.
Hand Protection Nitrile rubber gloves (minimum thickness >0.1 mm).[4][12]Prevents direct skin contact. Gloves should be changed immediately if contamination occurs.
Body Protection A standard laboratory coat.[4][6]Protects skin and clothing from contamination.
Footwear Closed-toe shoes.[4][6]Protects feet from potential spills.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 7-Iodobenzo[d]isothiazole is strict waste segregation . Never dispose of this compound or its containers down the drain or in regular trash.[4][13][14]

Workflow Diagram: Disposal Decision Pathway

Caption: Decision workflow for the proper segregation and disposal of 7-Iodobenzo[d]isothiazole waste.

Protocol 1: Disposal of Unused Solid Compound
  • Container Selection: Obtain a designated "Halogenated Organic Solids" waste container from your institution's Environmental Health & Safety (EHS) department.

  • Transfer: Carefully transfer the solid 7-Iodobenzo[d]isothiazole from its original container into the designated waste container. Perform this transfer in a chemical fume hood to minimize inhalation risk.

  • Labeling: Ensure the waste container is accurately labeled with the full chemical name, "7-Iodobenzo[d]isothiazole," and an estimate of the quantity added.[5][14]

  • Storage: Securely close the waste container and store it in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[13]

Protocol 2: Disposal of Solutions Containing 7-Iodobenzo[d]isothiazole
  • Identify Solvent: Determine if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., acetone, ethanol, toluene).

  • Container Selection: Use a designated "Halogenated Organic Liquids" waste container.[5][14] It is imperative that solutions of this compound, regardless of the solvent, are disposed of in the halogenated waste stream due to the presence of the iodinated solute.

  • Transfer: Carefully pour the solution into the waste container in a chemical fume hood.

  • Labeling: Update the container's waste log with "7-Iodobenzo[d]isothiazole" and list all solvent components with their approximate percentages.[5]

  • Storage: Keep the container tightly sealed and stored in a designated, well-ventilated area, preferably with secondary containment.[10][13]

Protocol 3: Disposal of Contaminated Labware and PPE
  • Gross Decontamination: If possible, rinse grossly contaminated glassware with a small amount of a suitable solvent (e.g., acetone) and dispose of the rinsate into the "Halogenated Organic Liquids" waste container.

  • Solid Waste: Items that cannot be decontaminated, such as used gloves, weigh paper, and pipette tips, should be collected in a sealed, labeled bag or container.

  • Final Disposal: This container of contaminated solid waste should be placed in the "Halogenated Organic Solids" or a designated "Contaminated Lab Debris" container, in accordance with your institution's specific policies.

Spill and Decontamination Procedures

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Absorb the spill with an inert, dry material such as vermiculite, sand, or a chemical absorbent pad.[2][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbent material into a designated waste container for halogenated solid waste.

  • Decontamination: Wipe the spill area with a cloth lightly dampened with a solvent like acetone, followed by soap and water. Dispose of the cleaning materials as contaminated solid waste.

  • Reporting: Report the spill to your laboratory supervisor or EHS department, as per institutional policy.

By adhering to this comprehensive disposal guide, researchers can ensure they are managing 7-Iodobenzo[d]isothiazole waste in a manner that is safe, responsible, and compliant with established safety regulations.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • Halogenated Solvents Safety Guideline. Washington State University Environmental Health & Safety. Available at: [Link]

  • Laboratory Waste Disposal. University of Aveiro, Department of Chemistry. Available at: [Link]

  • Safety Data Sheet according to (EC) No 1907/2006 as amended. Henkel. Available at: [Link]

  • Safety Data Sheet. Sigma-Aldrich. Available at: [Link]

  • Safety Data Sheet - Benzothiazole. Labomat. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available at: [Link]

  • Safety Data Sheet. Henkel Adhesives. Available at: [Link]

  • Safety Data Sheet. METYX. Available at: [Link]

  • Safety Data Sheet - ACTICIDE LT 2. Thor. Available at: [Link]

  • Decontamination technologies for medicinal and aromatic plants: A review. National Institutes of Health (NIH). Available at: [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Institutes of Health (NIH). Available at: [Link]

  • Process For The Iodination Of Aromatic Compounds. Google Patents.

Sources

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